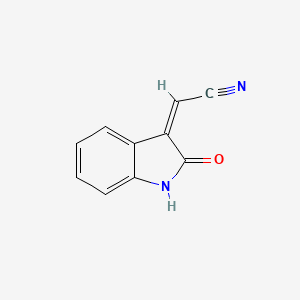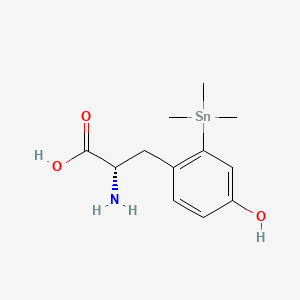
6-Trimethylstannyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trimethylstannyl-L-tyrosine is an organotin compound derived from L-tyrosine, an amino acid. This compound is notable for its use as a precursor in the synthesis of radiolabeled tyrosine derivatives, which are valuable in positron emission tomography (PET) imaging. The presence of the trimethylstannyl group allows for subsequent radiofluorination, making it a crucial intermediate in the production of PET tracers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannyl-L-tyrosine typically involves the protection of functional groups on L-tyrosine, followed by the introduction of the trimethylstannyl group. One common method starts with N,O-di-Boc-L-tyrosine ethyl ester, which undergoes iodination to form N,O-di-Boc-6-iodo-L-tyrosine ethyl ester. This intermediate is then subjected to a palladium-catalyzed stannylation reaction using hexamethylditin to yield N,O-di-Boc-6-trimethylstannyl-L-tyrosine ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Trimethylstannyl-L-tyrosine primarily undergoes substitution reactions, particularly radiofluorodestannylation. This reaction involves the replacement of the trimethylstannyl group with a radioactive fluorine isotope, such as fluorine-18, to produce radiolabeled tyrosine derivatives .
Common Reagents and Conditions: The radiofluorodestannylation reaction typically uses reagents like [18F]F2 or [18F]acetyl hypofluorite under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and often requires a catalyst to facilitate the substitution .
Major Products: The major product of the radiofluorodestannylation reaction is 6-[18F]Fluoro-L-tyrosine, a PET tracer used for imaging dopaminergic function in the brain .
Scientific Research Applications
6-Trimethylstannyl-L-tyrosine has several scientific research applications, particularly in the field of medical imaging. It serves as a precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, which is used in PET imaging to study neurological disorders such as Parkinson’s disease. The compound’s ability to be radiolabeled makes it valuable for tracking metabolic processes and diagnosing diseases .
Mechanism of Action
The mechanism of action of 6-Trimethylstannyl-L-tyrosine is primarily related to its role as a precursor in the synthesis of radiolabeled compounds. Once converted to 6-[18F]Fluoro-L-tyrosine, it acts as a substrate for aromatic L-amino acid decarboxylase (AAAD) in the brain. This enzyme converts the radiolabeled tyrosine derivative into dopamine, allowing for the visualization of dopaminergic activity using PET imaging .
Comparison with Similar Compounds
Similar Compounds:
- 6-Iodo-L-tyrosine
- 6-Bromo-L-tyrosine
- 6-Fluoro-L-tyrosine
Uniqueness: Compared to other halogenated tyrosine derivatives, 6-Trimethylstannyl-L-tyrosine is unique due to its ability to undergo radiofluorodestannylation efficiently. This makes it a preferred precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, offering better yields and purity in the final radiolabeled product .
Properties
Molecular Formula |
C12H19NO3Sn |
|---|---|
Molecular Weight |
343.99 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2-trimethylstannylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10NO3.3CH3.Sn/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1,3-4,8,11H,5,10H2,(H,12,13);3*1H3;/t8-;;;;/m0..../s1 |
InChI Key |
CMOUYCNTZMXYOB-USHJOAKVSA-N |
Isomeric SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)
![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)

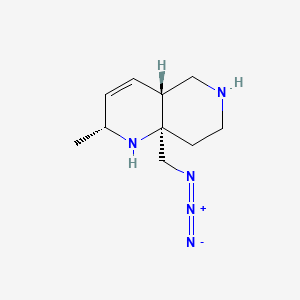
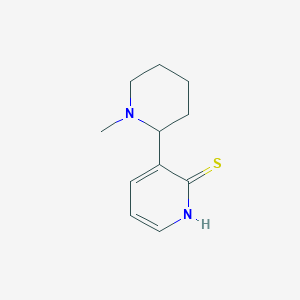
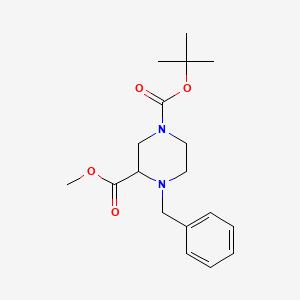
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
